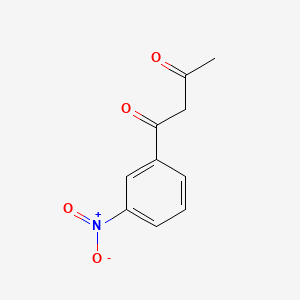
1-(3-Nitrophényl)butane-1,3-dione
Vue d'ensemble
Description
1-(3-Nitrophenyl)butane-1,3-dione, also known as NBD, is an organic compound that is widely used in scientific experiments. It has a molecular formula of C10H9NO4 .
Synthesis Analysis
The synthesis of 1-(3-Nitrophenyl)butane-1,3-dione involves regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide . The reaction of these compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate leads to the formation of 3-ethylthio-5,6,7,8-tetrahydroisoquinoline and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides .
Molecular Structure Analysis
The molecular structure of 1-(3-Nitrophenyl)butane-1,3-dione consists of 15 heavy atoms . The InChI code for this compound is 1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 .
Chemical Reactions Analysis
The compound is involved in nucleophilic substitution reactions. For instance, phenyl Y-substituted-phenyl carbonates react with butane-2,3-dione monoximate in a reaction where the α-nucleophile is 53-95 times more reactive than the corresponding normal-nucleophile .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.18 g/mol . It has a topological polar surface area of 80 Ų and a complexity of 282 . The compound is also characterized by an XLogP3 value of 1.1 .
Applications De Recherche Scientifique
Catalyseurs et ligands
“1-(3-Nitrophényl)butane-1,3-dione” est utilisé dans le domaine des catalyseurs et des ligands . Il est particulièrement utilisé comme ligand d’oxygène non chiral . Les catalyseurs et les ligands jouent un rôle crucial dans la facilitation des réactions chimiques, et l’utilisation de ce composé dans ce domaine peut contribuer à améliorer l’efficacité et la sélectivité de ces réactions.
Synthèse pharmaceutique
Ce composé a suscité un intérêt considérable pour son utilisation potentielle dans la synthèse pharmaceutique . Les relations structure-activité et les propriétés biologiques des dérivés du “this compound” sont étudiées dans le but de débloquer leur potentiel en tant qu’agents thérapeutiques .
Herbicides
Une autre application du “this compound” est la production d’herbicides . Les propriétés du composé pourraient potentiellement être exploitées pour développer des solutions de désherbage plus efficaces et respectueuses de l’environnement.
Colorants et teintures
Le composé est également utilisé dans la production de colorants et de teintures . Sa structure chimique peut être manipulée pour produire une large gamme de couleurs, ce qui en fait un ingrédient polyvalent dans cette industrie.
Additifs pour polymères
“this compound” est utilisé comme additif dans la synthèse des polymères . Il peut améliorer les propriétés des polymères, les rendant plus adaptés à diverses applications.
Matériaux photochromiques
Enfin, ce composé a des applications dans le domaine des matériaux photochromiques . Il s’agit de matériaux qui changent de couleur en réponse à la lumière, et “this compound” peut être utilisé pour améliorer ces propriétés.
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(3-Nitrophenyl)butane-1,3-dione could potentially affect a wide range of biochemical pathways.
Result of Action
Related compounds have shown a range of biological activities, suggesting that 1-(3-nitrophenyl)butane-1,3-dione could potentially have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
1-(3-nitrophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(12)5-10(13)8-3-2-4-9(6-8)11(14)15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGHKYAWBMFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202730 | |
| Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-66-5 | |
| Record name | 1-(3-Nitrophenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5435-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


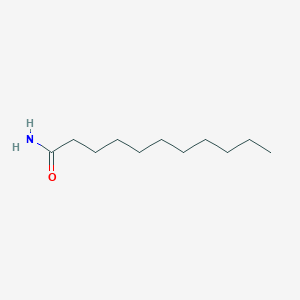
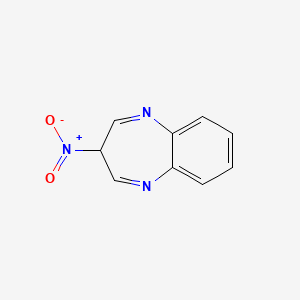
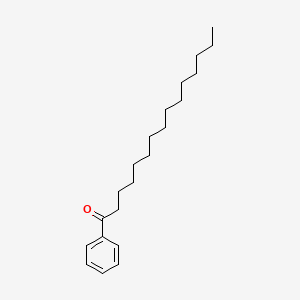
![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)
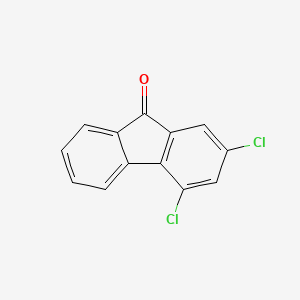


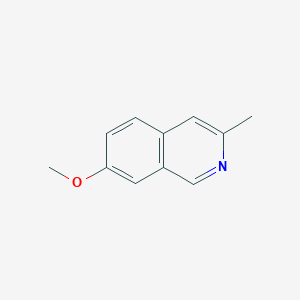
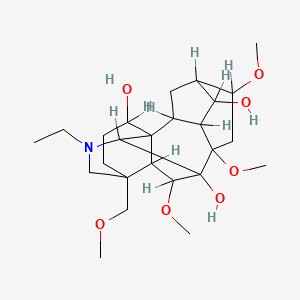
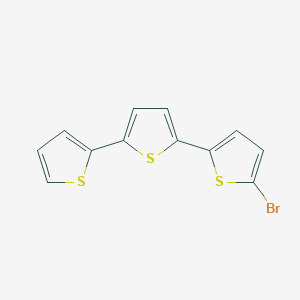
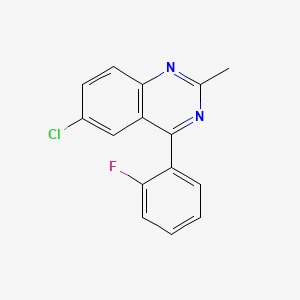
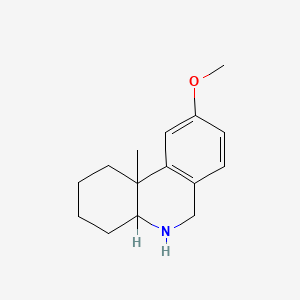

![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)
